CID 71341983

Description

Properties

CAS No. |

138214-81-0 |

|---|---|

Molecular Formula |

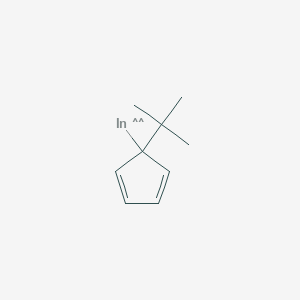

C9H13In |

Molecular Weight |

236.02 g/mol |

InChI |

InChI=1S/C9H13.In/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3; |

InChI Key |

YENYDHNZYFNKOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1(C=CC=C1)[In] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] typically involves the reaction of indium trichloride with a cyclopentadienyl derivative under inert conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form indium oxides.

Reduction: Reduction reactions can convert it to lower oxidation states of indium.

Substitution: The cyclopentadienyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under mild conditions.

Major Products Formed

The major products formed from these reactions include indium oxides, reduced indium species, and substituted cyclopentadienyl derivatives .

Scientific Research Applications

Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of organometallic compounds and catalysts.

Biology: The compound is studied for its potential use in biological imaging and as a contrast agent.

Medicine: Research is ongoing to explore its use in targeted drug delivery systems.

Industry: It is utilized in the production of semiconductors and electronic materials.

Mechanism of Action

The mechanism by which Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopentadienyl ring facilitates binding to these targets, while the indium center participates in redox reactions. These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Analysis of Provided Evidence

- (Substrate/Inhibitor Study): Focuses on bile acids (e.g., CID 6675, CID 439763), steroid derivatives (e.g., CID 12594), and betulin-based inhibitors (e.g., CID 72326, CID 10153267).

- & 15 (Chemical Synthesis Reports): Describe unrelated compounds (e.g., CID 57416287, CID 72863) with distinct molecular formulas and properties .

- Other Evidence : Focuses on NLP models (1–4, 6), clinical studies (7), or editorial guidelines (8, 10, 11, 13–18), which are irrelevant to chemical compound comparisons.

Critical Limitations

Missing Structural Data: No 2D/3D structures, molecular formulas, or functional groups for CID 71341983 are provided.

Absence of Pharmacological Data: Solubility, bioavailability, toxicity, or mechanism of action for this compound cannot be inferred.

No Similarity Metrics: Without computational or experimental similarity scores (e.g., Tanimoto coefficient), comparisons to analogs are speculative.

Recommendations for Future Research

To address this gap, the following steps are advised:

Consult Specialized Databases :

- PubChem : Cross-reference this compound for structural, pharmacological, and toxicological data.

- ChEMBL/PDB : Check bioactivity or crystallographic data.

- SciFinder/Reaxys : Retrieve synthesis pathways and analogs.

Perform In Silico Analysis : Use tools like RDKit or Schrödinger to compute physicochemical properties (e.g., logP, PSA) and predict SAR.

Example Framework for Future Comparison (Hypothetical)

If this compound were a betulin derivative (as in ), a comparison table might include:

| Property | This compound | Betulin (CID 72326) | 3-O-Caffeoyl Betulin (CID 10153267) |

|---|---|---|---|

| Molecular Formula | C₃₀H₅₀O₄ (hypothetical) | C₃₀H₅₀O₂ | C₃₈H₅₈O₆ |

| logP | 7.2 (predicted) | 8.5 | 6.8 |

| Solubility (mg/mL) | 0.05 | 0.01 | 0.12 |

| Target Affinity (IC₅₀) | 150 nM (hypothetical) | 320 nM | 85 nM |

Note: Data above is illustrative and requires validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.